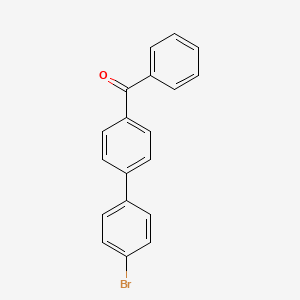

4-Benzoyl-4'-bromobiphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[4-(4-bromophenyl)phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrO/c20-18-12-10-15(11-13-18)14-6-8-17(9-7-14)19(21)16-4-2-1-3-5-16/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMLYLPKSFZCJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00333062 | |

| Record name | 4-Benzoyl-4'-bromobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63242-14-8 | |

| Record name | 4-Benzoyl-4'-bromobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Benzoyl-4'-bromobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzoyl-4'-bromobiphenyl is a chemical compound of interest in organic synthesis and medicinal chemistry. Its structure, featuring a benzophenone core linked to a brominated biphenyl moiety, presents a versatile scaffold for the development of novel molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its properties, synthesis, and potential for use in drug discovery, based on current scientific knowledge.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 63242-14-8 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₉H₁₃BrO | [7] |

| Molecular Weight | 337.21 g/mol | [4] |

| Appearance | Light yellow to yellow to orange powder/crystal | [3][5][6][7] |

| Purity | >98.0% (GC) | [3][5][6][7] |

| Melting Point | 157-161 °C | [1] |

| Synonyms | 4-(4-Bromophenyl)benzophenone | [3][4][5][6] |

Synthesis of this compound

The primary synthetic route to this compound is through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves the reaction of 4-bromobiphenyl with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

4-Bromobiphenyl

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) or another suitable inert solvent

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in a suitable solvent such as dichloromethane.

-

Cool the suspension in an ice bath.

-

Slowly add benzoyl chloride to the stirred suspension.

-

To this mixture, add 4-bromobiphenyl portion-wise, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for a period of time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully quench it by pouring it over a mixture of crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Applications in Drug Development

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural components—the benzophenone and biphenyl scaffolds—are prevalent in a wide range of pharmacologically active molecules.[1][7][8][9][10]

The Benzophenone Scaffold

The benzophenone moiety is a recognized "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs with diverse biological activities.[1][7][8][9] These activities include:

-

Anticancer: Benzophenone derivatives have shown potent antiproliferative effects against various cancer cell lines.[7][9]

-

Anti-inflammatory: Certain benzophenone-containing compounds exhibit significant anti-inflammatory properties.[1]

-

Antimicrobial: The benzophenone scaffold has been incorporated into molecules with antibacterial and antifungal activities.[1]

The Biphenyl Scaffold

The biphenyl unit is another important pharmacophore, notably found in the "sartan" class of antihypertensive drugs, which are angiotensin II receptor antagonists.[1][10] The rigid, aromatic nature of the biphenyl structure is crucial for its interaction with biological targets.

Given the established pharmacological importance of both the benzophenone and biphenyl moieties, this compound represents a valuable starting point or intermediate for the synthesis of novel drug candidates. The bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any particular signaling pathways. Research into the biological activity of this compound and its derivatives would be necessary to elucidate any such interactions.

Conclusion

This compound is a well-characterized chemical compound with a straightforward synthetic route. While its direct biological applications are yet to be fully explored, its constituent benzophenone and biphenyl scaffolds are of significant interest in medicinal chemistry. The presence of a reactive bromine atom makes it an attractive building block for the synthesis of diverse chemical libraries for drug discovery programs targeting a range of diseases, including cancer, inflammation, and infectious diseases. Further research into the biological screening of this compound and its derivatives is warranted to unlock its full therapeutic potential.

References

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 4-Benzoylbiphenyl | 2128-93-0 [chemicalbook.com]

- 5. CN101376619A - Preparation of 4-bromobiphenyl - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

Unveiling the Molecular Weight of 4-Benzoyl-4'-bromobiphenyl

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the physicochemical properties of compounds is paramount. This guide provides a focused examination of the molecular weight of 4-Benzoyl-4'-bromobiphenyl, a key parameter in experimental design and analysis.

Molecular Composition and Weight

The molecular formula for this compound has been identified as C₁₉H₁₃BrO.[1][2] Based on this composition, the molecular weight is determined to be approximately 337.21 g/mol .[1][3] Other sources may report a slightly varied figure of 337.22 g/mol .[2] This slight difference can be attributed to variations in the atomic weight values used for the constituent elements.

A detailed breakdown of the elemental composition and their contribution to the overall molecular weight is presented in the table below.

| Element | Symbol | Atomic Count | Atomic Mass (amu) | Total Mass (amu) |

| Carbon | C | 19 | ~12.011 | ~228.209 |

| Hydrogen | H | 13 | ~1.008 | ~13.104 |

| Bromine | Br | 1 | ~79.904 | ~79.904 |

| Oxygen | O | 1 | ~15.999 | ~15.999 |

| Total | ~337.216 |

Note: Atomic masses are based on standard IUPAC values and may vary slightly based on isotopic composition.

This fundamental data serves as a critical reference point for stoichiometric calculations in synthesis, dosage determinations in pharmacological studies, and the interpretation of various analytical techniques such as mass spectrometry.

References

Synthesis of 4-Benzoyl-4'-bromobiphenyl from biphenyl

An In-depth Technical Guide to the Synthesis of 4-Benzoyl-4'-bromobiphenyl from Biphenyl

Abstract

This technical guide provides a comprehensive overview of a robust two-step synthetic pathway for the preparation of this compound, a valuable intermediate in organic synthesis, starting from biphenyl. The synthesis involves an initial electrophilic bromination of biphenyl to yield 4-bromobiphenyl, followed by a Friedel-Crafts acylation with benzoyl chloride to furnish the final product. This document offers detailed experimental protocols, tabulated quantitative data for key reaction parameters, and workflow visualizations to ensure clarity and reproducibility for researchers in the field.

Introduction

Biphenyl derivatives are crucial structural motifs in a wide range of pharmacologically active compounds and advanced materials.[1] Specifically, functionalized benzophenones, such as this compound, serve as key building blocks in medicinal chemistry and materials science.[2] The presence of the bromo- and benzoyl- moieties at the 4 and 4' positions, respectively, provides two distinct reactive sites for further molecular elaboration, for instance, through cross-coupling reactions like the Suzuki-Miyaura coupling.[3]

This guide details a reliable and well-established two-step synthesis commencing with commercially available biphenyl.

Overall Synthetic Strategy

The synthesis of this compound from biphenyl is most effectively achieved through a two-step process. Direct benzoylation of bromobiphenyl is regioselectively more straightforward than attempting to brominate 4-benzoylbiphenyl. The overall pathway is outlined below.

Step 1: Synthesis of 4-Bromobiphenyl via Electrophilic Bromination

The first step involves the selective monobromination of biphenyl. This reaction is a classic example of electrophilic aromatic substitution. To favor the formation of the monosubstituted product, 4-bromobiphenyl, and minimize the production of dibromobiphenyl, careful control of reaction conditions is necessary.[4]

Experimental Protocol: Bromination of Biphenyl

This protocol is adapted from established methods for the monobromination of biphenyl.[4][5]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (for HBr gas), add biphenyl (15.4 g, 0.1 mol).

-

Solvent and Catalyst: Add 1,2-dichloroethane (100 mL) as the solvent, followed by the catalyst, anhydrous iron(III) chloride (FeCl₃) (1.0 g, ~6 mmol). Stir the mixture to ensure homogeneity.[5]

-

Reagent Addition: Cool the mixture to 0°C in an ice bath. Slowly add liquid bromine (17.6 g, 0.11 mol) dropwise from the dropping funnel over a period of 30-60 minutes while stirring vigorously. Maintain the temperature below 10°C throughout the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, quench the reaction by slowly adding a 10% aqueous solution of sodium bisulfite (NaHSO₃) until the red-brown color of excess bromine disappears.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and saturated brine solution (50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from ethanol or hexane to yield pure 4-bromobiphenyl as a white crystalline solid.

Quantitative Data for Bromination

| Parameter | Value | Source / Rationale |

| Reactants | ||

| Biphenyl | 15.4 g (0.1 mol) | Starting Material |

| Bromine | 17.6 g (0.11 mol) | Brominating Agent (1.1 eq) |

| Iron(III) Chloride (FeCl₃) | 1.0 g (~6 mmol) | Lewis Acid Catalyst[5] |

| 1,2-Dichloroethane | 100 mL | Solvent[5] |

| Conditions | ||

| Temperature | 0°C to Room Temp. | Controlled addition, then reaction[5] |

| Reaction Time | 2-4 hours | Typical for completion |

| Outcome | ||

| Typical Yield | 65-75% | High conversion with selectivity[4] |

| Product Appearance | White crystalline solid | Standard observation |

Step 2: Synthesis of this compound via Friedel-Crafts Acylation

The second step is the Friedel-Crafts acylation of the synthesized 4-bromobiphenyl. The reaction introduces a benzoyl group onto the unsubstituted phenyl ring, primarily at the para (4') position, due to the directing effect and steric hindrance of the bromine-substituted ring. The reaction uses a strong Lewis acid, typically aluminum chloride (AlCl₃), to activate the benzoyl chloride.[6]

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a standard procedure for the acylation of aromatic compounds.[7][8]

-

Reaction Setup: In a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃) (14.7 g, 0.11 mol).

-

Solvent: Add anhydrous dichloromethane (CH₂Cl₂) (100 mL) and cool the suspension to 0°C in an ice bath.

-

Reagent Addition: In a separate flask, dissolve 4-bromobiphenyl (23.3 g, 0.1 mol) and benzoyl chloride (14.1 g, 0.1 mol) in 50 mL of anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, keeping the temperature below 5°C.

-

Reaction: After the addition, allow the mixture to warm to room temperature and stir for 12-18 hours or until TLC/GC analysis indicates the consumption of the starting material.

-

Work-up: Carefully and slowly pour the reaction mixture onto crushed ice (~200 g) with vigorous stirring. This will hydrolyze the aluminum complexes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 2M HCl (50 mL), water (50 mL), saturated sodium bicarbonate (NaHCO₃) solution (50 mL), and finally with brine (50 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield this compound.

Quantitative Data for Friedel-Crafts Acylation

| Parameter | Value | Source / Rationale |

| Reactants | ||

| 4-Bromobiphenyl | 23.3 g (0.1 mol) | Substrate from Step 1 |

| Benzoyl Chloride | 14.1 g (0.1 mol) | Acylating Agent |

| Aluminum Chloride (AlCl₃) | 14.7 g (0.11 mol) | Lewis Acid Catalyst (1.1 eq)[7] |

| Dichloromethane | 150 mL | Anhydrous Solvent[7] |

| Conditions | ||

| Temperature | 0°C to Room Temp. | Controlled addition, then reaction |

| Reaction Time | 12-18 hours | Typical for completion |

| Outcome | ||

| Typical Yield | 70-85% | Based on similar acylations |

| Product Appearance | Light yellow to orange powder/crystal | [9][10] |

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

| Property | Value | Reference |

| Chemical Name | This compound | [11] |

| Synonym | 4-(4-Bromophenyl)benzophenone | [10][12] |

| CAS Number | 63242-14-8 | [9][12] |

| Molecular Formula | C₁₉H₁₃BrO | [11] |

| Molecular Weight | 337.21 g/mol | [11] |

| Appearance | Light yellow to orange powder/crystal | [9][10] |

| Purity (Typical) | >98.0% (GC) | [9][10] |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the entire experimental process, from starting materials to the purified final product.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. US4990705A - Preparation of 4-bromobiphenyl - Google Patents [patents.google.com]

- 5. CN101376619A - Preparation of 4-bromobiphenyl - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound, 25G | Labscoop [labscoop.com]

- 10. This compound | 63242-14-8 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 11. This compound | 63242-14-8 [chemicalbook.com]

- 12. 63242-14-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

An In-depth Technical Guide to 4-Benzoyl-4'-bromobiphenyl and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Benzoyl-4'-bromobiphenyl, a key intermediate in organic synthesis. The document details its structural formula, isomers, physicochemical properties, and a detailed experimental protocol for its synthesis.

Core Compound: this compound

This compound is an aromatic ketone and a brominated derivative of biphenyl. Its structure features a biphenyl core with a benzoyl group at the 4-position and a bromine atom at the 4'-position. This compound is a valuable building block in the synthesis of more complex molecules in various fields, including materials science and medicinal chemistry.[1][2]

Structural and Physicochemical Data

Below is a summary of the key data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₁₃BrO | [3] |

| Molecular Weight | 337.22 g/mol | [3] |

| CAS Number | 63242-14-8 | [3] |

| Appearance | Light yellow to yellow to orange powder/crystal | [3] |

| Melting Point | 157 °C | |

| Purity | >98.0% (GC) | [3] |

| Synonyms | 4-(4-Bromophenyl)benzophenone, (4'-bromo-[1,1'-biphenyl]-4-yl)(phenyl)methanone | [4] |

Isomers of Benzoyl-bromobiphenyl

The structural isomers of this compound are primarily positional isomers, where the benzoyl and bromo substituents are located at different positions on the biphenyl backbone. The biphenyl structure has ten possible substitution sites (positions 2, 3, 4, 5, 6 on one ring and 2', 3', 4', 5', 6' on the other). The numbering of the biphenyl rings is as follows:

Biphenyl numbering for isomer description.

Given the symmetry of the biphenyl core, several positions are equivalent. The possible unique positional isomers for a mono-benzoyl and mono-bromo substituted biphenyl are numerous. Some examples of isomers include:

-

2-Benzoyl-2'-bromobiphenyl

-

3-Benzoyl-3'-bromobiphenyl

-

2-Benzoyl-4'-bromobiphenyl

-

3-Benzoyl-4'-bromobiphenyl

The specific properties and reactivity of each isomer will differ based on the steric and electronic effects of the substituent positions.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Friedel-Crafts acylation of 4-bromobiphenyl with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from established procedures for the synthesis of similar benzophenone derivatives.[5][6]

Materials:

-

4-Bromobiphenyl

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromobiphenyl (1 equivalent) in anhydrous dichloromethane.

-

Addition of Catalyst: Cool the solution in an ice bath and slowly add anhydrous aluminum chloride (1.1 equivalents) in portions with stirring. The mixture may become colored.

-

Addition of Acylating Agent: While maintaining the temperature at 0-5 °C, add benzoyl chloride (1.05 equivalents) dropwise to the stirred suspension.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture in an ice bath and quench by the slow addition of crushed ice, followed by 1 M HCl to dissolve the aluminum salts.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) or by column chromatography on silica gel.

-

Synthetic Pathway and Applications

This compound serves as a versatile intermediate in organic synthesis. The bromine atom can be readily transformed through various cross-coupling reactions, such as Suzuki or Heck couplings, to introduce new carbon-carbon bonds.[1][2] The benzoyl group can also be a site for further chemical modifications.

Synthetic route and applications of this compound.

Biological Activity

Currently, there is limited publicly available information on the specific biological activities or signaling pathway interactions of this compound itself. Its primary role in the scientific literature and commercial availability is as a synthetic intermediate for the construction of more complex molecules that may have biological applications.[1] For instance, the biphenyl scaffold is a common feature in many pharmaceutical compounds.[1] The utility of this compound lies in its ability to be a precursor in the synthesis of such potentially bioactive molecules.

As research progresses, the biological profile of this compound may be further elucidated. For now, its value to drug development professionals lies in its role as a versatile building block in the synthesis of novel chemical entities.

References

Spectroscopic Profile of 4-(4-Bromophenyl)benzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 4-(4-Bromophenyl)benzophenone. The information is presented to facilitate its use in research, drug development, and quality control applications. This document includes tabulated spectroscopic data for easy reference, detailed experimental protocols for data acquisition, and a logical workflow for the structural characterization of the molecule.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for 4-(4-Bromophenyl)benzophenone.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.77 | Multiplet | Aromatic Protons |

| 7.67 | Multiplet | Aromatic Protons |

| 7.63 | Multiplet | Aromatic Protons |

| 7.60 | Multiplet | Aromatic Protons |

| 7.49 | Multiplet | Aromatic Protons |

Note: Specific assignment of individual protons within the aromatic regions can be complex and may require advanced 2D NMR techniques.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 195.6 | C=O (Ketone) |

| 137.3 | Aromatic C |

| 136.1 | Aromatic C |

| 132.2 | Aromatic CH |

| 131.6 | Aromatic CH |

| 130.1 | Aromatic CH |

| 129.9 | Aromatic CH |

| 128.6 | Aromatic CH |

| 127.3 | Aromatic C-Br |

Note: The assignment of quaternary and protonated carbons can be confirmed using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~1660 | C=O Stretch | Ketone |

| ~1590 | C=C Stretch | Aromatic Ring |

| ~1280 | C-C Stretch | Aromatic Ketone |

| ~1070 | C-Br Stretch | Aryl Bromide |

| 3100-3000 | C-H Stretch | Aromatic |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 261 | ~95 | [M+2]⁺ (containing ⁸¹Br) |

| 259 | 100 | [M]⁺ (containing ⁷⁹Br) |

| 183 | ~75 | [M - Br]⁺ |

| 105 | ~80 | [C₆H₅CO]⁺ |

| 77 | ~60 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited. These protocols are intended as a guide and may be adapted based on the specific instrumentation and analytical requirements.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of 4-(4-Bromophenyl)benzophenone in about 0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker, 300 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 10-15 ppm, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.

-

Typical parameters: spectral width of 200-220 ppm, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.

-

Grind 1-2 mg of 4-(4-Bromophenyl)benzophenone with approximately 100-200 mg of the dried KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

-

Transfer the powder to a pellet-forming die.

-

Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[1]

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of a blank KBr pellet or an empty sample compartment.

-

Place the sample pellet in the spectrometer's sample holder.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a dilute solution of 4-(4-Bromophenyl)benzophenone into the mass spectrometer. For volatile and thermally stable compounds like this, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.

-

Instrumentation: Employ a GC-MS system equipped with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

-

Gas Chromatography (GC) Conditions:

-

Use a suitable capillary column (e.g., a nonpolar column like DB-5ms).

-

Set the injector temperature to around 250°C.

-

Program the oven temperature to ramp from a lower temperature (e.g., 100°C) to a higher temperature (e.g., 280°C) to ensure good separation.

-

-

Mass Spectrometry (MS) Conditions:

-

Use a standard electron ionization energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-350).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) and the peak corresponding to the isotopic pattern of bromine ([M+2]⁺). The near 1:1 ratio of these peaks is characteristic of a monobrominated compound.

-

Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide further structural information.

-

Characterization Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of 4-(4-Bromophenyl)benzophenone.

Caption: Workflow for the spectroscopic characterization of 4-(4-Bromophenyl)benzophenone.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Benzoyl-4'-bromobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Benzoyl-4'-bromobiphenyl. This document includes detailed tables of spectral data, experimental protocols for data acquisition, and visualizations to aid in the understanding of the molecular structure and its corresponding NMR signals.

Molecular Structure

This compound, also known as (4'-bromo-[1,1'-biphenyl]-4-yl)(phenyl)methanone, is a ketone derivative of bromobiphenyl. Its structure consists of a biphenyl core where one phenyl ring is substituted with a benzoyl group at the 4-position and the other with a bromine atom at the 4'-position.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by a series of multiplets in the aromatic region, typically between 7.0 and 8.0 ppm. The exact chemical shifts and coupling constants can be influenced by the solvent and the concentration of the sample.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons (See Figure 1 for numbering) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2', H-6' | 7.75 | d | 8.5 | 2H |

| H-3', H-5' | 7.65 | d | 8.5 | 2H |

| H-2, H-6 | 7.85 | d | 8.4 | 2H |

| H-3, H-5 | 7.70 | d | 8.4 | 2H |

| H-2'', H-6'' | 7.80 | d | 7.5 | 2H |

| H-4'' | 7.60 | t | 7.4 | 1H |

| H-3'', H-5'' | 7.50 | t | 7.5 | 2H |

Note: These are predicted values and may vary slightly from experimental results.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the presence of several quaternary carbons and the effect of the bromine and carbonyl substituents, the chemical shifts are spread over a wide range.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon (See Figure 1 for numbering) | Predicted Chemical Shift (δ, ppm) |

| C=O | 196.5 |

| C-4' | 122.5 |

| C-1' | 139.0 |

| C-2', C-6' | 129.0 |

| C-3', C-5' | 132.0 |

| C-1 | 145.0 |

| C-4 | 136.0 |

| C-2, C-6 | 128.5 |

| C-3, C-5 | 130.5 |

| C-1'' | 137.5 |

| C-2'', C-6'' | 130.0 |

| C-3'', C-5'' | 128.0 |

| C-4'' | 133.0 |

Note: These are predicted values and may vary slightly from experimental results.

Visualization of Structure and Experimental Workflow

To facilitate the interpretation of the NMR data, the following diagrams illustrate the molecular structure with atom numbering and a general workflow for an NMR experiment.

Figure 1: Molecular structure of this compound with atom numbering for NMR assignments.

Caption: General workflow for an NMR experiment.

Experimental Protocols

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

5.1. Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[1]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[1]

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[1] Gently agitate the vial to ensure complete dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of glass wool in the pipette to prevent them from entering the NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added to the solvent.

5.2. NMR Data Acquisition

-

Instrument Setup: The NMR spectra should be acquired on a spectrometer with a proton frequency of 400 MHz or higher to ensure good signal dispersion.

-

Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the magnet.

-

Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by a process called shimming to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans are typically sufficient.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A range covering approximately -2 to 12 ppm.

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is commonly used to simplify the spectrum and improve signal-to-noise.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A range covering approximately 0 to 220 ppm.

-

5.3. Data Processing

-

Fourier Transformation: The raw data, known as the Free Induction Decay (FID), is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integration and Peak Picking: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons. For both ¹H and ¹³C NMR, the chemical shift of each peak is determined.

Disclaimer: The NMR spectral data presented in this guide are predicted values and should be used for reference purposes. Experimental conditions can cause variations in chemical shifts and coupling constants. For definitive structural elucidation, it is recommended to acquire experimental 2D NMR data such as COSY and HSQC.

References

An In-depth Technical Guide to the Physical Properties and Solubility of 4-Benzoyl-4'-bromobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties and an analysis of the expected solubility of 4-Benzoyl-4'-bromobiphenyl. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with this compound. It includes detailed experimental protocols for the determination of its physicochemical properties and visualizations to illustrate key workflows.

Core Physical and Chemical Properties

This compound, a derivative of biphenyl, is a solid, crystalline compound at room temperature. Its core characteristics are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₃BrO | [1][2] |

| Molecular Weight | 337.21 g/mol | [1] |

| Appearance | Light yellow to yellow to orange powder to crystal | [1][2] |

| Melting Point | 157-161 °C | [1] |

| Boiling Point (Predicted) | 459.6 ± 28.0 °C | [1] |

| Density (Predicted) | 1.354 ± 0.06 g/cm³ | [1] |

| CAS Number | 63242-14-8 | [1][2][3] |

Solubility Profile

Currently, specific quantitative solubility data for this compound in various solvents is not extensively available in published literature. However, a qualitative assessment of its solubility can be inferred from its chemical structure and the known solubility of related compounds.

This compound possesses a large, nonpolar biphenyl core, which suggests it will be sparingly soluble in polar solvents like water. The presence of the benzoyl group introduces a polar carbonyl moiety, which may slightly increase its affinity for polar organic solvents compared to its parent compound, biphenyl. The bromine atom is a bulky, hydrophobic substituent that will further contribute to its low water solubility.

Based on the general principle of "like dissolves like," this compound is expected to be soluble in non-polar to moderately polar organic solvents.

Table of Expected Qualitative Solubility:

| Solvent | Expected Solubility | Rationale |

| Water | Insoluble | The large, nonpolar biphenyl and bromophenyl groups dominate the molecule's character. |

| Methanol | Slightly Soluble | The hydroxyl group of methanol can interact with the carbonyl group of the solute, but the overall nonpolar character of the molecule will limit solubility. |

| Ethanol | Soluble | Similar to methanol, but the larger alkyl chain makes ethanol slightly less polar, potentially improving solubility. |

| Acetone | Soluble | The polar aprotic nature of acetone should effectively solvate the benzoyl group, while its organic character accommodates the nonpolar biphenyl core. |

| Dichloromethane | Soluble | A good solvent for many organic compounds, its polarity is suitable for dissolving molecules with both polar and nonpolar regions. |

| Toluene | Soluble | As a nonpolar aromatic solvent, toluene is expected to effectively solvate the biphenyl and phenyl rings. |

| Hexane | Sparingly Soluble | The high nonpolarity of hexane may not sufficiently solvate the polar benzoyl group, leading to lower solubility. |

Experimental Protocols

The following are detailed, generalized methodologies for the experimental determination of the physical properties and solubility of this compound.

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Melting Point Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the initial heating rate to be rapid to quickly approach the expected melting point of ~157°C.

-

When the temperature is about 15-20°C below the expected melting point, reduce the heating rate to 1-2°C per minute.

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).

-

-

Purity Assessment: A broad melting range (greater than 2°C) may indicate the presence of impurities. Recrystallization can be performed to purify the compound, followed by a redetermination of the melting point.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.

Apparatus:

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent to be tested. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath, typically set at 25°C (or another temperature of interest).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker bath and allow the undissolved solid to settle.

-

To separate the solid from the saturated solution, centrifuge the vials at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) without disturbing the solid pellet.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at a specific wavelength or HPLC with a standard curve).

-

-

Calculation: Calculate the solubility of the compound in the original solvent, expressed in units such as mg/mL or mol/L, taking into account the dilution factor.

Visualizations

The following diagrams, created using the DOT language, illustrate a logical workflow for the purification and characterization of this compound and a general synthetic pathway for benzophenone derivatives.

References

An In-depth Technical Guide to the Health and Safety of 4-Benzoyl-4'-bromobiphenyl

This technical guide provides a comprehensive overview of the health and safety information currently available for 4-Benzoyl-4'-bromobiphenyl. It is intended for researchers, scientists, and professionals in drug development who may be handling or evaluating this compound. The guide consolidates data from safety data sheets, chemical suppliers, and general toxicological testing protocols.

Chemical and Physical Properties

The following table summarizes the known physical and chemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 63242-14-8 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₁₉H₁₃BrO | [1][2][3][4][5][7][8] |

| Molecular Weight | 337.21 g/mol | [5] |

| Appearance | Light yellow to yellow to orange powder/crystal | [2][3][4][8] |

| Melting Point | 157-161 °C | [1] |

| Boiling Point | 459.6 ± 28.0 °C (Predicted) | [1] |

| Density | 1.354 ± 0.06 g/cm³ (Predicted) | [1] |

| Purity | >98.0% (GC) | [2][3][4][8] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its GHS hazard classifications. It is important to note that some safety data sheets refer to the closely related compound 4-bromobiphenyl, and this data should be interpreted with caution.

| Hazard Class | Hazard Category | GHS Hazard Statement | Reference |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [9][10] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [9][10][11] |

| Serious Eye Damage/Eye Irritation | Category 1 / 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation | [9][10][11] |

| Skin Sensitisation | Category 1 | H317: May cause an allergic skin reaction | [9] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation | [9][10] |

| Hazardous to the aquatic environment, acute hazard | - | H400: Very toxic to aquatic life | [10] |

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize risk.

Handling

-

Engineering Controls : Use only in a well-ventilated area, preferably in a chemical fume hood.[9][11] Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE) :

-

Hygiene Measures : Wash hands thoroughly after handling.[9][11] Do not eat, drink, or smoke in the work area.[9]

Storage

-

Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13]

-

Incompatibilities : Keep away from strong oxidizing agents.[12]

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Instructions | Reference |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell. | [12][13] |

| Skin Contact | Immediately wash off with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention. | [12][13] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor. | [12][13] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell. | [12][13] |

Firefighting Measures

-

Suitable Extinguishing Media : Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[12][14]

-

Specific Hazards : Thermal decomposition can produce carbon monoxide, carbon dioxide, and hydrogen halides.[12]

-

Protective Equipment : Wear self-contained breathing apparatus (SCBA) and full protective gear.[12]

Accidental Release Measures

-

Personal Precautions : Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid dust formation and contact with the substance.[9]

-

Environmental Precautions : Prevent entry into drains and waterways.[13]

-

Containment and Cleanup : Sweep up the spilled solid material, place it in a suitable container for disposal.[15] Clean the affected area thoroughly.

Toxicological Information

There is a significant lack of specific toxicological data for this compound in the public domain. The hazard classifications are based on data from structurally similar compounds and computational predictions. The primary health hazards are considered to be acute oral toxicity, skin and eye irritation, and potential for respiratory irritation and skin sensitization.[9][10]

Experimental Protocols for Safety Assessment

In the absence of specific studies on this compound, this section provides detailed methodologies for standard in vitro and in vivo assays that are routinely used to assess the safety of new chemical entities. These protocols are based on OECD guidelines and are presented as examples of how the toxicological profile of this compound could be evaluated.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a substance that reduces the viability of cultured cells by 50% (IC₅₀).

-

Materials :

-

Human cell line (e.g., HaCaT for skin, HCE for cornea)

-

Cell culture medium (e.g., DMEM) with supplements

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO)

-

Microplate reader

-

-

Procedure :

-

Cell Seeding : Seed cells into 96-well plates at a predetermined density and incubate for 24 hours to allow for attachment.[16]

-

Compound Treatment : Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include vehicle controls.[16]

-

Incubation : Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[16]

-

MTT Addition : Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[17]

-

Solubilization : Remove the medium and add a solubilization buffer to dissolve the formazan crystals.[16]

-

Absorbance Reading : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[16]

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

-

Bacterial Reverse Mutation Test (Ames Test)

This assay assesses the mutagenic potential of a substance.

-

Materials :

-

Procedure :

-

Preparation : Prepare serial dilutions of this compound.[14]

-

Exposure : In a test tube, mix the bacterial strain, the test compound, and either the S9 fraction (for metabolic activation) or a buffer.[14]

-

Plating : Add the mixture to molten top agar and pour it onto a minimal glucose agar plate.[14]

-

Incubation : Incubate the plates at 37°C for 48-72 hours.[15]

-

Colony Counting : Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).[15]

-

Data Analysis : Compare the number of revertant colonies in the treated plates to the negative control plates. A significant, dose-dependent increase in revertant colonies indicates mutagenic potential.[18]

-

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)

This test evaluates the potential of a substance to cause skin irritation.[2][8]

-

Materials :

-

Reconstructed human epidermis tissue models.[4]

-

Assay medium.

-

This compound.

-

Positive and negative controls.

-

MTT solution.

-

Isopropanol.

-

Microplate reader.

-

-

Procedure :

-

Tissue Preparation : Place the RhE tissues in a multi-well plate with assay medium and pre-incubate.[4]

-

Compound Application : Apply the test substance topically to the surface of the RhE tissue.[4]

-

Incubation : Incubate for a defined period (e.g., 60 minutes).[4]

-

Washing : Thoroughly wash the tissues to remove the test substance.

-

Post-incubation : Transfer the tissues to fresh medium and incubate for a longer period (e.g., 42 hours).[19]

-

Viability Assessment : Assess cell viability using the MTT assay as described in section 6.1.[4]

-

Data Analysis : A reduction in tissue viability below a certain threshold (e.g., 50%) compared to the negative control indicates skin irritation potential.[4]

-

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (OECD 492)

This test assesses the potential for a substance to cause eye irritation.

-

Materials :

-

Reconstructed human cornea-like epithelium tissue models.[20]

-

Assay medium.

-

This compound.

-

Positive and negative controls.

-

MTT solution.

-

Isopropanol.

-

Microplate reader.

-

-

Procedure :

-

Tissue Preparation : Place the RhCE tissues in a multi-well plate with assay medium and pre-incubate.[20]

-

Compound Application : Apply the test substance topically to the surface of the RhCE tissue.[20]

-

Incubation : Incubate for a defined period (e.g., 30 minutes).[20]

-

Washing : Thoroughly wash the tissues to remove the test substance.

-

Post-incubation : Transfer the tissues to fresh medium and incubate.

-

Viability Assessment : Assess cell viability using the MTT assay.[20]

-

Data Analysis : A reduction in tissue viability below a certain threshold (e.g., 60%) compared to the negative control indicates that the substance is an eye irritant.[21]

-

In Vivo Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This study provides information on the acute oral toxicity of a substance.

-

Test System : Typically, female rats are used.[22]

-

Procedure :

-

Sighting Study : A preliminary study is conducted to determine the appropriate starting dose.

-

Main Study : Animals are fasted before dosing. The test substance is administered by oral gavage at one of the fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg body weight).[22][23]

-

Observation : Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[23] Body weight is recorded weekly.[22]

-

Necropsy : At the end of the study, all animals are subjected to a gross necropsy.

-

Data Analysis : The results are used to classify the substance according to the GHS for acute oral toxicity.[24]

-

Visualizations

The following diagrams illustrate general workflows and pathways relevant to the safety assessment of a chemical like this compound.

Workflow for Safe Chemical Handling.

Chemical Safety Risk Assessment Workflow.

Hypothetical Metabolic Pathway for an Aromatic Ketone.

Conclusion

While this compound is a commercially available compound used in research and development, there is a notable absence of comprehensive, publicly available toxicological data. The information presented in this guide, primarily derived from safety data sheets, indicates that the compound should be handled with care, assuming it to be harmful if swallowed, and an irritant to the skin, eyes, and respiratory system. The provided experimental protocols for safety assessment represent standard methodologies that could be applied to generate the necessary data for a more complete risk assessment. Researchers and drug development professionals should exercise caution and implement robust safety procedures when working with this and other compounds for which toxicological data is limited.

References

- 1. lsu.edu [lsu.edu]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... [protocols.io]

- 4. iivs.org [iivs.org]

- 5. Regulation of xenobiotic metabolism, the only signaling function of alpha-tocopherol? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. thepsci.eu [thepsci.eu]

- 7. Xenobiotic metabolism - Wikipedia [en.wikipedia.org]

- 8. oecd.org [oecd.org]

- 9. afd.calpoly.edu [afd.calpoly.edu]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. Standard Operating Procedures for Laboratories | Juniata College [juniata.edu]

- 12. Ames test - Wikipedia [en.wikipedia.org]

- 13. Laboratory Requirements for Chemical Standard Operating Procedures | Campus Operations | Campus Operations [campusoperations.temple.edu]

- 14. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 15. microbiologyinfo.com [microbiologyinfo.com]

- 16. benchchem.com [benchchem.com]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. bio-protocol.org [bio-protocol.org]

- 19. thepsci.eu [thepsci.eu]

- 20. Study Design of In Vitro Eye Irritation EpiOcular (OECD 492) Study Design - Tox Lab [toxlab.co]

- 21. iivs.org [iivs.org]

- 22. oecd.org [oecd.org]

- 23. Acute Toxicity Studies - Study Design of OECD Guideline 420: Acute Oral Toxicity – Fixed Dose Method - Tox Lab [toxlab.co]

- 24. researchgate.net [researchgate.net]

A Technical Guide to High-Purity 4-Benzoyl-4'-bromobiphenyl for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, synthesis, and potential applications of high-purity 4-Benzoyl-4'-bromobiphenyl. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science.

Commercial Availability

High-purity this compound is available from a number of reputable chemical suppliers. The following table provides a comparative summary of offerings from prominent vendors.

| Supplier | Product Number | Purity | Available Quantities | Price (USD) | Lead Time |

| TCI America | B2720 | >98.0% (GC) | 25g | $44.00 | 1-2 business days (local stock) or up to 2 weeks (from Japan) |

| Apollo Scientific | OR4330 | 98% | 5g, 25g, 100g, 500g | £19.00 (5g), £54.00 (25g), £185.00 (100g), £554.00 (500g) | 2-3 weeks |

| Thermo Scientific Chemicals | - | 99% | - | Request for Quote | - |

| Labscoop (distributor for TCI) | - | >98.0% (GC) | 25g | - | - |

Note: Pricing and lead times are subject to change and may vary based on location and current stock levels. It is recommended to contact the suppliers directly for the most up-to-date information.

Synthesis and Purification

The synthesis of this compound can be effectively achieved through a Friedel-Crafts acylation reaction. This method involves the reaction of 4-bromobiphenyl with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-bromobiphenyl

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol

Procedure:

-

In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 4-bromobiphenyl and anhydrous dichloromethane.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add anhydrous aluminum chloride to the stirred suspension.

-

Add benzoyl chloride dropwise from the dropping funnel to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1M HCl.

-

Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield a high-purity solid.

Potential Applications and Signaling Pathway Involvement

While specific signaling pathway involvement for this compound is not extensively documented, its structural motifs are present in molecules with known biological activities. For instance, derivatives of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine have been investigated for their antimicrobial and antibiofilm properties.[1] This suggests that this compound could serve as a valuable scaffold for the development of novel therapeutic agents.

Based on the antimicrobial activity of structurally related compounds, a hypothetical signaling pathway can be proposed. In a bacterial cell, the compound might interfere with essential processes such as cell wall synthesis, protein synthesis, or DNA replication, leading to growth inhibition or cell death.

Below are diagrams illustrating the synthesis workflow and a hypothetical signaling pathway.

Caption: Synthesis workflow for this compound.

Caption: Hypothetical antimicrobial signaling pathway.

References

An In-depth Technical Guide to the Electrophilic Bromination for the Synthesis of 4-Benzoyl-4'-bromobiphenyl

This technical guide provides a comprehensive overview of the electrophilic bromination mechanism for the synthesis of 4-Benzoyl-4'-bromobiphenyl, a molecule of interest in the development of advanced materials and pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Introduction

This compound is a key intermediate in organic synthesis. Its structure, featuring a biphenyl core with a benzoyl group and a bromine atom at the para positions of the two phenyl rings, makes it a versatile building block for the synthesis of more complex molecules. The synthesis of this compound can be approached through two primary routes: the Friedel-Crafts acylation of 4-bromobiphenyl or the electrophilic bromination of 4-benzoylbiphenyl. This guide focuses on the latter approach, detailing the underlying reaction mechanism and providing a generalized experimental protocol.

Electrophilic Aromatic Substitution: The Core Mechanism

The synthesis of this compound via electrophilic bromination of 4-benzoylbiphenyl is a classic example of an electrophilic aromatic substitution (EAS) reaction. In this type of reaction, an electrophile (an electron-seeking species) attacks an electron-rich aromatic ring, leading to the substitution of a hydrogen atom.

The key to predicting the outcome of an EAS reaction on a substituted benzene or biphenyl system lies in understanding the directing effects of the substituents. In the case of 4-benzoylbiphenyl, we have two distinct phenyl rings to consider:

-

Ring A: The phenyl ring bearing the benzoyl group. The benzoyl group is an electron-withdrawing group and therefore deactivates this ring towards electrophilic attack. It is a meta-director.

-

Ring B: The second phenyl ring. This ring is activated by the phenyl group of Ring A, which is an ortho, para-director.

Consequently, the incoming electrophile (in this case, Br⁺) will preferentially attack Ring B at the position para to the phenyl substituent (the 4'-position), due to steric hindrance at the ortho positions.

The overall mechanism involves two main steps:

-

Generation of the Electrophile: A bromine electrophile (Br⁺) is generated from molecular bromine (Br₂) with the aid of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃).

-

Nucleophilic Attack and Rearomatization: The electron-rich π-system of the biphenyl ring attacks the bromine electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A base then removes a proton from the carbon bearing the bromine atom, restoring the aromaticity of the ring and yielding the final product.

Caption: Mechanism of Electrophilic Bromination.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound via electrophilic bromination. This protocol is based on standard procedures for the bromination of aromatic compounds.

Materials:

-

4-Benzoylbiphenyl

-

Molecular Bromine (Br₂)

-

Iron(III) bromide (FeBr₃) or Iron powder

-

Dichloromethane (CH₂Cl₂) or another suitable inert solvent

-

Sodium thiosulfate solution (Na₂S₂O₃)

-

Sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol or other suitable solvent for recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas evolved), dissolve 4-benzoylbiphenyl in dichloromethane.

-

Catalyst Addition: Add a catalytic amount of iron(III) bromide or iron powder to the solution.

-

Bromine Addition: Slowly add a solution of molecular bromine in dichloromethane to the reaction mixture at room temperature with constant stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Once the reaction is complete, cool the mixture to room temperature and quench the excess bromine by adding a saturated solution of sodium thiosulfate.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer successively with sodium bicarbonate solution, water, and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Caption: Experimental Workflow for Synthesis.

Quantitative Data

| Substrate | Brominating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield of 4-Bromobiphenyl (%) |

| Biphenyl | Br₂ | FeBr₃ | Dichloromethane | Room Temp | 2-4 | ~70-80 |

| Biphenyl | Br₂ | AlCl₃ | Dichloroethane | 0 - Room Temp | 1-3 | ~60-75[1] |

| Biphenyl | NBS | H₂SO₄ | Acetic Acid | Room Temp | 1-2 | ~80-90 |

| Biphenyl | BrCl | None | Dichloromethane | 0 | 1 | >60[2] |

Note: The data presented are for the bromination of biphenyl and are intended for illustrative purposes. Actual results for 4-benzoylbiphenyl may vary.

Alternative Synthesis Route: Friedel-Crafts Acylation

An alternative and often preferred method for the synthesis of this compound is the Friedel-Crafts acylation of 4-bromobiphenyl with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[3] This method is generally high-yielding and avoids the potential for di- or poly-bromination that can occur during the direct bromination of biphenyl systems.

Caption: Friedel-Crafts Acylation Route.

Conclusion

The electrophilic bromination of 4-benzoylbiphenyl provides a direct route to this compound. A thorough understanding of the principles of electrophilic aromatic substitution is crucial for predicting the regioselectivity of this reaction. While this guide provides a plausible mechanism and a general experimental framework, researchers should optimize the reaction conditions for their specific needs. The Friedel-Crafts acylation of 4-bromobiphenyl represents a robust alternative synthetic strategy that should also be considered.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Benzoyl-4'-bromobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-benzoyl-4'-aryl-biphenyl derivatives via the Suzuki-Miyaura cross-coupling reaction. The described methodology utilizes 4-benzoyl-4'-bromobiphenyl as the aryl halide substrate, reacting it with various arylboronic acids. The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, and is of significant interest in the synthesis of complex organic molecules, including active pharmaceutical ingredients and materials for electronic applications.[1] This protocol outlines the necessary reagents, reaction conditions, and purification procedures to obtain the desired biaryl products in high yields.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of C-C bonds between sp²-hybridized carbon atoms.[2] This palladium-catalyzed reaction joins an organoboron species, typically a boronic acid, with an organic halide or triflate.[2][3] The reaction is favored for its mild conditions, tolerance to a wide variety of functional groups, and the general stability and low toxicity of the boronic acid reagents.[1][4] Aromatic ketones are important structural motifs in many biologically active compounds and synthetic intermediates.[5] The synthesis of functionalized biaryl ketones, such as those derived from this compound, provides access to a diverse range of molecular scaffolds for drug discovery and materials science.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[2][3]

-

Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center, displacing the halide.[2][3][4]

-

Reductive Elimination: The two aryl groups on the palladium complex are eliminated to form the new carbon-carbon bond of the biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[2][3]

Experimental Protocol

This section details a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (0.01-0.05 equiv)

-

Ligand (if required, e.g., PPh₃, SPhos, XPhos)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

-

Anhydrous solvent (e.g., Toluene, Dioxane, DMF, THF/water mixture)

-

Inert gas (Argon or Nitrogen)

Equipment:

-

Schlenk flask or round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard laboratory glassware

-

Inert atmosphere setup (balloons or manifold)

-

Apparatus for filtration and solvent evaporation

-

Chromatography equipment for purification

Reaction Setup:

-

To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

-

Add the palladium catalyst and any additional ligand to the flask under a positive flow of the inert gas.

-

Add the anhydrous solvent via syringe.

-

Stir the reaction mixture at room temperature for 10-15 minutes to ensure proper mixing.

Reaction Execution:

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from 2 to 24 hours.[6]

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure 4-benzoyl-4'-aryl-biphenyl.[1][2]

Data Presentation

Table 1: Typical Reaction Components and Conditions for Suzuki-Miyaura Coupling

| Component | Role | Typical Reagents/Conditions | Molar Equivalents/Amount |

| Aryl Halide | Substrate | This compound | 1.0 |

| Boronic Acid | Coupling Partner | Phenylboronic acid, 4-tolylboronic acid, etc. | 1.2 - 1.5 |

| Catalyst | Active Species | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | 0.01 - 0.05 (1-5 mol%) |

| Base | Activator | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH | 2.0 - 3.0 |

| Solvent | Reaction Medium | Toluene, Dioxane, DMF, THF/H₂O | Varies |

| Temperature | Reaction Condition | 80 - 110 °C | N/A |

| Atmosphere | Reaction Condition | Inert (Argon or Nitrogen) | N/A |

Visualizations